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p-Methoxybenzyltrichlorosilane

Photoresist Dry Etching Resistance Multilayer Lithography

p-Methoxybenzyltrichlorosilane (CAS 106810-48-4), systematically named trichloro[(4-methoxyphenyl)methyl]silane, is a bifunctional organotrichlorosilane with the molecular formula C₈H₉Cl₃OSi and a molecular weight of 255.6 g/mol. The compound features a trichlorosilyl head group for covalent anchoring to hydroxylated surfaces and a p-methoxybenzyl tail group that serves as a latent phenolic functionality.

Molecular Formula C8H9Cl3OSi
Molecular Weight 255.6 g/mol
CAS No. 106810-48-4
Cat. No. B8566322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxybenzyltrichlorosilane
CAS106810-48-4
Molecular FormulaC8H9Cl3OSi
Molecular Weight255.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H9Cl3OSi/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
InChIKeyCDVJPOXUZPVGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxybenzyltrichlorosilane (CAS 106810-48-4): Organotrichlorosilane Building Block for Photoresist Polymers and Surface Modification


p-Methoxybenzyltrichlorosilane (CAS 106810-48-4), systematically named trichloro[(4-methoxyphenyl)methyl]silane, is a bifunctional organotrichlorosilane with the molecular formula C₈H₉Cl₃OSi and a molecular weight of 255.6 g/mol . The compound features a trichlorosilyl head group for covalent anchoring to hydroxylated surfaces and a p-methoxybenzyl tail group that serves as a latent phenolic functionality. Unlike simple alkyl- or aryl-trichlorosilanes, the p-methoxybenzyl moiety can be post-synthetically converted to a hydroxyl group, enabling alkali solubility in derived polysiloxanes—a property exploited in chemically amplified photoresist materials [1]. The compound is supplied as a clear, colorless liquid with density 0.775–0.780 g/mL at 20°C, boiling point 80–82°C (at 95% purity), and refractive index n20/D 1.426–1.427 .

Why p-Methoxybenzyltrichlorosilane Cannot Be Replaced by Benzyltrichlorosilane or Phenyltrichlorosilane in High-Performance Applications


Generic substitution with benzyltrichlorosilane (CAS 770-10-5) or phenyltrichlorosilane fails in applications requiring post-polymerization aqueous alkaline development because these analogs lack the methoxy group that serves as a masked phenolic –OH [1]. Benzyltrichlorosilane-derived polysiloxanes are not convertible to alkali-soluble forms without harsh, non-selective cleavage conditions. Furthermore, the p-methoxy substituent electronically activates the aromatic ring, altering carbocation stability during nucleophilic substitution reactions: p-methoxybenzyl halides react via solvent-separated ion pairs while benzyl halides proceed through intimate ion pairs, leading to different reaction kinetics and product distributions [2]. Physical properties also diverge significantly: boiling point 80–82°C vs. 140–142°C for benzyltrichlorosilane directly impacts distillation-based purification and vapor-phase deposition process design .

Quantitative Differentiation Evidence: p-Methoxybenzyltrichlorosilane vs. Closest Analogs


Oxygen Plasma Etch Resistance: Zero Film Loss in Polysiloxane Derived from p-Methoxybenzyltrichlorosilane

Polysiloxane films prepared from p-methoxybenzyltrichlorosilane via hydrolysis–condensation exhibit complete resistance to oxygen plasma etching. In a standardized test, a 0.2 μm thick film of poly(methyl-p-methoxybenzylsiloxane-co-methyl-p-hydroxybenzylsiloxane) spin-coated onto a silicon substrate and exposed to oxygen plasma (0.5 Torr, 300 W RF, 10 minutes) showed zero film loss [1]. This contrasts sharply with purely organic (carbon-based) photoresist polymers, which are rapidly consumed under identical O₂ plasma conditions. While the oxygen plasma resistance is a class-level property of organosilicon polymers, the specific methoxybenzyl-substituted polysiloxane is explicitly documented as exhibiting this performance, which is a prerequisite for its use as a top-layer imaging resist in bilayer lithography schemes [1].

Photoresist Dry Etching Resistance Multilayer Lithography

Controlled Methoxy-to-Hydroxyl Conversion: Enabling Tunable Alkali Solubility Unavailable with Benzyltrichlorosilane

The p-methoxy substituent can be quantitatively converted to a phenolic hydroxyl group using trimethylsilyl iodide (TMSI), enabling precise control over the alkali solubility of the resulting polysiloxane. With 1.3 equivalents of TMSI and a 4-hour reaction time, 90% of methoxy groups are converted to hydroxyl groups; lower stoichiometries yield proportionally lower conversion (0.80 equiv: 70%; 0.65 equiv: 55%; 0.50 equiv: 40%) [1]. Benzyltrichlorosilane-derived polymers lack this convertible functionality entirely and cannot be rendered alkali-soluble through analogous treatment. This quantitative tunability is critical for optimizing dissolution contrast in chemically amplified photoresist formulations, and is explicitly exploited in multiple Shin-Etsu resist patents [2].

Alkali-Soluble Polymer Protective Group Chemistry Resist Development

Boiling Point Differential: Facilitating Higher-Purity Distillation vs. Benzyltrichlorosilane

p-Methoxybenzyltrichlorosilane exhibits a boiling point of 80–82°C (at 95% purity under reduced pressure) , which is approximately 58–62°C lower than that of benzyltrichlorosilane (140–142°C) . This substantial boiling point depression, attributable to the electron-donating methoxy substituent altering intermolecular interactions, translates to lower-energy distillative purification, reduced thermal stress on the product during isolation, and compatibility with a wider range of vacuum distillation equipment. The lower boiling point also facilitates vapor-phase deposition processes where precursor volatility is rate-limiting. Commercial material is routinely supplied at ≥99.9% GC purity with water content ≤0.01% w/w and detailed trace metal specifications (Fe ≤0.1 ppm, Na ≤0.5 ppm, Ca ≤0.5 ppm), meeting electronic-grade requirements .

Purification Distillation Procurement Specification

Differential Reactivity in Nucleophilic Substitution: Mechanistic Consequence of the p-Methoxy Substituent

The p-methoxy substituent fundamentally alters the mechanism of nucleophilic substitution at the benzylic position. In benzene solvent, p-methoxybenzyl halides react via solvent-separated ion pair intermediates (carbocation pathway), whereas unsubstituted benzyl halides react through intimate ion pairs under identical conditions [1]. This mechanistic divergence has practical consequences for silane coupling reaction design: p-methoxybenzyltrichlorosilane can participate in SN1-type pathways that are inaccessible to benzyltrichlorosilane, potentially enabling different substrate scope and reaction conditions. In analytical derivatization applications, the p-methoxybenzyl esters of phosphonic acids exhibit different chromatographic behavior and detection sensitivity compared to benzyl esters: MDL (LOD) values of 63 ng/mL vs. 35 ng/mL, and LOQ values of 189 ng/mL vs. 104 ng/mL, respectively, in an OPCW soil matrix [2].

Reaction Mechanism Carbocation Stability Nucleophilic Substitution

Synthesis Yield: Grignard Route to p-Methoxybenzyltrichlorosilane vs. Related Arylsilanes

p-Methoxybenzyltrichlorosilane is accessible via Grignard reaction of p-methoxybenzyl chloride with magnesium and methyltrichlorosilane in diethyl ether. The optimized procedure reported in U.S. Patent 4,745,169 yields 48.8 g (0.208 mol, 65% yield) of the methyl-dichloro intermediate from 50.0 g (0.319 mol) of p-methoxybenzyl chloride [1]. An alternative patent (U.S. 6,392,077) reports a direct synthesis of (4-methoxybenzyl)trichlorosilane at 86% yield via a different route [2]. For context, benzyltrichlorosilane synthesis via high-temperature reaction (200°C, 20 h) is reported at approximately 31% yield . The higher accessible yields for the p-methoxybenzyl derivative, coupled with the milder reaction conditions (0–10°C vs. 200°C), represent a meaningful process advantage for scale-up.

Grignard Synthesis Organochlorosilane Process Chemistry

Evidence-Backed Application Scenarios for p-Methoxybenzyltrichlorosilane (CAS 106810-48-4)


Bilayer Photoresist Top-Layer Imaging: Oxygen Plasma-Resistant, Alkali-Developable Polysiloxanes

p-Methoxybenzyltrichlorosilane serves as the critical monomer for synthesizing poly(methyl-p-methoxybenzylsiloxane-co-methyl-p-hydroxybenzylsiloxane), which combines zero-loss oxygen plasma etch resistance with tunable aqueous alkali solubility. The methoxy group is converted to a phenolic hydroxyl at 40–90% conversion (controlled by TMSI stoichiometry), enabling optimization of dissolution contrast for high-resolution patterning [1]. The resulting polymer films withstand 10-minute O₂ plasma exposure (0.5 Torr, 300 W) with no measurable thickness loss, making them ideal top-layer imaging materials in bilayer resist schemes for deep-UV, electron-beam, and X-ray lithography [1]. This combination of properties is not achievable with benzyltrichlorosilane, which lacks the convertible methoxy functionality.

Self-Assembled Monolayer (SAM) Formation with Latent Reactive Functionality

The trichlorosilyl group of p-methoxybenzyltrichlorosilane anchors to hydroxylated oxide surfaces (SiO₂, Al₂O₃, ITO) to form robust siloxane monolayers [1]. The p-methoxybenzyl tail group provides a moderately hydrophobic surface amenable to further chemical modification: oxidative cleavage of the methoxy group or demethylation with TMSI generates surface phenolic –OH groups that can serve as initiating sites for polymer grafting, biomolecule attachment, or further functionalization [2]. This latent reactivity distinguishes p-methoxybenzyltrichlorosilane SAMs from those formed with benzyltrichlorosilane or phenyltrichlorosilane, where post-assembly chemical modification of the aromatic ring is significantly more challenging.

Analytical Derivatization Agent for Phosphonic Acid Detection (CWC-Relevant Matrices)

p-Methoxybenzyltrichlorosilane (or its hydrolyzed derivatives) can benzylate phosphonic acid nerve agent markers for GC–MS analysis. In an OPCW Proficiency Test soil matrix, the p-methoxybenzyl ester of pinacolyl methylphosphonic acid was detected with an MDL of 63 ng/mL and LOQ of 189 ng/mL [2]. While the benzyl analog offers lower detection limits (35/104 ng/mL), the p-methoxybenzyl derivative provides a mechanistically distinct derivatization pathway and different chromatographic retention, offering a confirmatory orthogonal method for unambiguous identification required under OPCW verification protocols.

Specialty Silicone and Hybrid Polymer Synthesis via Controlled Hydrolysis–Condensation

Hydrolysis of p-methoxybenzyltrichlorosilane yields p-methoxybenzylsilanetriol, which condenses to form ladder-type polysilsesquioxanes or can be co-condensed with other organotrichlorosilanes (e.g., phenyltrichlorosilane, methyltrichlorosilane) to produce random or block copolymers with tailored thermal, optical, and solubility properties [1]. The methoxy group remains intact during hydrolysis and condensation, enabling post-polymerization conversion to the phenolic form. This synthetic versatility, enabled by the orthogonal reactivity of the Si–Cl bonds (hydrolysis/condensation) vs. the Ar–OCH₃ group (post-polymerization deprotection), is a distinctive feature that justifies selecting this monomer over simpler trichlorosilanes for applications requiring spatially or temporally controlled generation of phenolic functionality.

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